8-Nitro-2'-deoxyguanosine

DNA lesion stability glycosidic bond lability depurination kinetics

8-Nitro-2′-deoxyguanosine (8-NO₂-dG, CAS 222557-00-8) is a nitrated deoxynucleoside lesion formed exclusively through reactive nitrogen species (RNS)-mediated DNA damage. Unlike oxidative lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) that arise from reactive oxygen species (ROS), 8-NO₂-dG is generated via the myeloperoxidase–H₂O₂–NO₂⁻ system of activated phagocytes, making it a highly specific biomarker of nitrative stress associated with chronic inflammation and carcinogenesis.

Molecular Formula C10H12N6O6
Molecular Weight 312.24 g/mol
CAS No. 222557-00-8
Cat. No. B12904573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-2'-deoxyguanosine
CAS222557-00-8
Molecular FormulaC10H12N6O6
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])CO)O
InChIInChI=1S/C10H12N6O6/c11-9-13-7-6(8(19)14-9)12-10(16(20)21)15(7)5-1-3(18)4(2-17)22-5/h3-5,17-18H,1-2H2,(H3,11,13,14,19)/t3-,4+,5+/m0/s1
InChIKeyBECVUBIJIDVYQQ-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-2′-deoxyguanosine (CAS 222557-00-8): A Specific Biomarker Standard for Nitrative DNA Damage in Inflammation Research


8-Nitro-2′-deoxyguanosine (8-NO₂-dG, CAS 222557-00-8) is a nitrated deoxynucleoside lesion formed exclusively through reactive nitrogen species (RNS)-mediated DNA damage. Unlike oxidative lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) that arise from reactive oxygen species (ROS), 8-NO₂-dG is generated via the myeloperoxidase–H₂O₂–NO₂⁻ system of activated phagocytes, making it a highly specific biomarker of nitrative stress associated with chronic inflammation and carcinogenesis . The compound exists as a C8-nitrated purine nucleoside with a molecular formula of C₁₀H₁₂N₆O₆ and a monoisotopic mass of 312.08 Da. Critically, 8-NO₂-dG possesses a labile glycosidic bond that makes it inherently unstable in DNA, a property that fundamentally distinguishes it from the more stable 8-oxodG and has profound implications for its handling, detection, and ultimately the decision to procure the authentic nucleoside standard over alternative surrogate markers .

Biomarker Specificity
Reported specificity for nitrative DNA lesions generated via myeloperoxidase–H₂O₂–NO₂⁻ pathway; distinguishes RNS from ROS damage
Handling Requirement
Labile glycosidic bond demands cold-chain shipment, −20 °C storage and immediate use after thawing
Half-life ≤3 min at 37 °C
Source Differentiation
Authentic 2′-deoxyribose standard enables DNA-specific lesion quantification, avoiding interference from RNA-derived 8-nitroguanosine or free base 8-nitroguanine

Why 8-Nitro-2′-deoxyguanosine Cannot Be Substituted with Common DNA Damage Markers in Procurement


The assumption that 8-oxodG, 8-nitroguanine (the free base), or 8-nitroguanosine (the RNA lesion) can serve as interchangeable surrogates for 8-NO₂-dG in biomarker studies or mechanistic investigations is incorrect and can lead to data misinterpretation. 8-NO₂-dG is the sole direct deoxynucleoside marker of nitrative DNA damage that retains the 2-deoxyribose moiety, allowing it to serve as an authentic standard for quantifying DNA-specific nitrative lesions. The free base 8-nitroguanine can originate from both DNA depurination and RNA hydrolysis, confounding source attribution . Meanwhile, 8-oxodG, while widely used, reports primarily on oxidative (rather than nitrative) pathways: under inflammatory conditions where both ROS and RNS are produced, the two lesion types form via mechanistically distinct routes and exhibit divergent responses to physiological modulators such as bicarbonate . Furthermore, the inherent chemical instability of the 8-NO₂-dG glycosidic bond (half-life ≤3 min at 37 °C) relative to 8-nitroguanosine in RNA (half-life hours to weeks) means that only the authentic nucleoside standard can correctly represent the rapidly depurinating DNA lesion in quantitative assays .

8-oxodG
Reports oxidative damage via ROS; mechanistically distinct from nitrative pathway monitored by 8-NO₂-dG
Pathway mismatch – may not serve as surrogate for nitrative stress readout
8-nitroguanine
Free base can originate from DNA depurination and RNA hydrolysis, confounding source attribution
Lacks 2-deoxyribose moiety – cannot confirm DNA-specific nitrative lesion origin

Quantitative Differentiation Evidence for 8-Nitro-2′-deoxyguanosine Versus Closest Analogs


8-NO₂-dG Exhibits a 5- to 10-Fold Shorter Half-Life Than Its RNA Analog, 8-Nitroguanosine, at Physiological Temperature

8-NO₂-dG undergoes rapid spontaneous depurination at the glycosidic bond, hydrolyzing to free 8-nitroguanine with a half-life of ≤3 minutes at 37 °C and pH 7. In direct contrast, the RNA analog 8-nitroguanosine is markedly more stable, possessing a half-life of approximately 5 hours at 37 °C and several weeks when stored at 5 °C . This stability differential is a defining physicochemical property that governs the procurement decision: 8-NO₂-dG must be shipped and stored at –20 °C or below and used immediately upon thawing, whereas 8-nitroguanosine can be handled under less stringent cold-chain conditions .

Half-life (37 °C)
Head-to-head
≤3 min
Extreme lability requires validated cold-chain integrity; ~100-fold less stable than 8-nitroguanosine
Comparator: 8-nitroguanosine ~5 h at 37 °C; depurination measured by HPLC-ECD
DNA lesion stability glycosidic bond lability depurination kinetics biomarker handling

Bicarbonate Selectively Enhances 8-NO₂-dG Formation 6-Fold Without Affecting 8-OxodG, Establishing a Unique Nitrative Footprint

In calf-thymus DNA treated with 0.1 mM peroxynitrite, the presence of physiological bicarbonate (0–10 mM) caused a dose-dependent increase of up to 6-fold in the formation of 8-nitroguanine (the depurination product of 8-NO₂-dG), whereas 8-oxoguanine formation remained unchanged under the same conditions . This differential response demonstrates that the nitrative pathway leading to 8-NO₂-dG/8-nitroguanine is mechanistically distinct from the oxidative pathway producing 8-oxodG and is selectively amplified by the CO₂/HCO₃⁻ buffer system present in biological fluids.

Bicarbonate selectivity
Head-to-head
6‑fold increase in 8‑nitroguanine vs no change for 8‑oxoguanine
Nitrative lesion selectively amplified by physiological CO₂/HCO₃⁻; not confounded by concurrent oxidative damage
Calf-thymus DNA + 0.1 mM ONOO⁻, HPLC-ECD
nitrative stress specificity peroxynitrite chemistry bicarbonate modulation DNA lesion selectivity

8-NO₂-dG Directs a Reversed Mutagenic Bypass Signature Relative to 8-OxodG: DNA Polymerase β Inserts dA Over dC at a 2:1 Ratio

When the stable analog 8-nitro-2′-O-methylguanosine (validated as a structural mimic of 8-NO₂-dG) was placed in a primer-template system, human DNA polymerase β (pol β) exhibited a 2:1 preference to insert dA over dC opposite the lesion, with no detectable G·G pairing observed . This insertion preference is the reverse of that reported for 8-oxodG, where wild-type pol β favors insertion of dCTP over dATP by a 2:1 ratio, consistent with the anti conformation of 8-oxodG permitting Watson–Crick-like pairing with dC . The syn conformation adopted by the nitrated lesion (confirmed by NMR) thus produces a mutationally distinct coding signature.

Polymerase β bypass
Reported
dA insertion preferred 2:1 over dC; inverted vs 8‑oxodG (dC preferred 2:1)
Produces distinct G:C→T:A mutation signature; requires lesion-specific calibration for mutation spectrum analysis
Primer-template assay with human pol β
mutagenesis translesion synthesis polymerase fidelity DNA lesion coding potential

8-NO₂-dG Is Significantly More Reactive Toward Peroxynitrite Than 8-OxodG, Making It a Superior Substrate for Secondary Oxidation Studies

In deoxynucleoside reactivity screens with peroxynitrite (ONOO⁻), 8-nitroguanine (8-NO₂-G, the free base form of 8-NO₂-dG) was consumed to a greater extent than 8-oxodG at equimolar ONOO⁻ concentrations. While both lesions were far more reactive than unmodified dG (27% loss vs. <3% for dA, dC, dT at 5 mM ONOO⁻), 8-NO₂-G proved more reactive than 8-oxodG across the tested concentration range (0–1 mM ONOO⁻) . The enhanced reactivity correlates with the electron-withdrawing nitro substituent at C8, which facilitates further oxidation. Notably, 8-NO₂-dG was studied as the free base due to its rapid depurination, a limitation that researchers must factor into experimental design when working with the nucleoside form .

ONOO⁻ reactivity
Head-to-head
8-NO₂-G > 8-oxodG ≫ dG in consumption by peroxynitrite
Primary lesion preferentially consumed in secondary oxidation cascades; critical intermediate for kinetic modeling
Deoxynucleoside reactivity screen, HPLC analysis
peroxynitrite reactivity lesion oxidation secondary DNA damage chemical stability

High-Value Application Scenarios for Procuring 8-Nitro-2′-deoxyguanosine Based on Differentiated Evidence


Clinical Cohort Studies Requiring Pathway-Specific Inflammatory Biomarker Quantification

In prospective cohort studies investigating the link between chronic inflammation and cancer (e.g., H. pylori gastritis → gastric cancer, O. viverrini infection → cholangiocarcinoma), urinary or tissue 8-NO₂-dG measurement provides a nitrative stress-specific endpoint. Because bicarbonate selectively amplifies 8-NO₂-dG formation up to 6-fold without affecting 8-oxodG , the nitrative marker is uniquely sensitive to the inflammatory microenvironment and is not confounded by ROS-mediated oxidative damage. Procurement of the authentic nucleoside standard enables accurate LC-MS/MS or HPLC-ECD quantification, distinguishing DNA-derived lesions from RNA-derived 8-nitroguanosine, which is far more stable and would otherwise overestimate DNA damage levels in slow-turnover tissues.

Mutational Signature Analysis in Inflammation-Driven Carcinogenesis Models

Researchers using whole-genome sequencing or reporter gene assays to characterize mutational spectra in inflamed tissues require reference standards that correctly represent the coding potential of individual DNA lesions. The 2:1 dA > dC insertion preference of pol β opposite 8-NO₂-dG is the inverse of that observed for 8-oxodG (2:1 dC > dA) , producing a distinct G:C→T:A transversion signature that can be computationally deconvoluted. Laboratories must procure 8-NO₂-dG (or its validated 2′-O-methyl analog) as a positive control standard to calibrate lesion-specific mutation frequencies in in vitro bypass assays and to validate computational mutational signature extraction algorithms.

Analytical Method Development and Validation for Dual Nitrative/Oxidative Lesion Quantification

For bioanalytical laboratories developing multiplexed LC-MS/MS or electrochemical sensor methods to simultaneously quantify multiple DNA damage biomarkers in a single sample run, 8-NO₂-dG is the indispensable nitrative calibrator. Stochastic sensors based on reduced graphene oxide–TiO₂–Au nanoparticles have demonstrated recoveries >96.00% and RSD <1.00% for 8-nitroguanine determination in urine and whole blood , but accurate quantification requires the nucleoside standard to correct for variable depurination efficiency during sample workup. The extreme lability of 8-NO₂-dG (t₁/₂ ≤3 min at 37 °C) dictates that method validation protocols must include a fresh, cold-chain-verified standard to establish the true recovery of the intact DNA lesion, separate from its depurination product.

Mechanistic Studies of Peroxynitrite-Mediated DNA Damage Cascades

Investigators studying the propagation of DNA damage via secondary oxidation reactions require 8-NO₂-dG as a key intermediate. The demonstrated hierarchy of peroxynitrite reactivity—8-NO₂-dG > 8-oxodG ≫ dG —implies that 8-NO₂-dG, once formed, is preferentially consumed in subsequent oxidative steps, generating downstream products such as guanidinohydantoin and spiroiminodihydantoin. Only the authentic nucleoside standard allows quantitative kinetic modeling of these cascades, as the free base 8-nitroguanine lacks the 2-deoxyribose moiety and exhibits altered reactivity due to differences in N-glycosidic bond electronic effects.

Application
Selection Property
Validation Focus
Inflammatory biomarker cohort studies
Nitrative lesion specificity (vs oxidative markers)
DNA-derived lesion quantification, avoiding RNA interference
Mutational signature analysis models
Distinct polymerase bypass preference (dA > dC)
G:C→T:A transversion frequency calibration
Dual lesion LC-MS/MS method development
Nitrative calibrator stability and specificity
Recovery and precision in multiplexed assays
Peroxynitrite damage cascade studies
Reactivity hierarchy in secondary oxidation
Quantitative kinetic modeling of lesion propagation
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